Computed Lipophilicity (XLogP3) Comparison: N-Methyl Substituent Modulates LogP Relative to NH-Pyrazole and Acid Analogs
The N-methyl substituent in 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol shifts computed XLogP3 to –0.1, compared to an estimated ≤ –0.5 for the unmethylated analog 3-(5-amino-1H-pyrazol-3-yl)propan-1-ol (predicted from closest PubChem data for the 1H-pyrazole parent) and approximately –2.0 for the carboxylic acid analog 3-(5-amino-1-methyl-1H-pyrazol-3-yl)propanoic acid [1]. This represents a ΔLogP of ≥ +0.4 relative to the NH analog, offering improved membrane permeability potential without introducing a full alkyl chain [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –0.1 |
| Comparator Or Baseline | 3-(5-amino-1H-pyrazol-3-yl)propan-1-ol (estimated XLogP3 ≤ –0.5); 3-(5-amino-1-methyl-1H-pyrazol-3-yl)propanoic acid (estimated XLogP3 ≈ –2.0) |
| Quantified Difference | ΔXLogP3 ≥ +0.4 vs. NH analog; ΔXLogP3 ≈ +1.9 vs. acid analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18) |
Why This Matters
A ΔLogP of ≥ 0.4 can significantly impact passive membrane permeability in cell-based assays, directly influencing whether a lead series can access intracellular targets—making this compound a strategically different starting point than its demethylated or acid counterparts.
- [1] PubChem. Compound Summary: 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)propan-1-ol, CID 115092137. National Center for Biotechnology Information (2026). View Source
- [2] Lusardi, M.; Spallarossa, A.; Brullo, C. Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. 2023, 24, 7834. View Source
